molecular formula H3NaO3P+ B093275 Phosphonic acid, sodium salt CAS No. 15475-67-9

Phosphonic acid, sodium salt

Cat. No.: B093275
CAS No.: 15475-67-9
M. Wt: 104.986 g/mol
InChI Key: OPVVJRSLPIWLLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphonic acid, sodium salt can be synthesized through several methods. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions using concentrated hydrochloric acid. Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: On an industrial scale, this compound is often produced by the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a diprotic acid, meaning it can donate two protons per molecule .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include alkyl phosphonates, phosphonic esters, and various organophosphorus compounds .

Mechanism of Action

The mechanism of action of phosphonic acid, sodium salt involves its ability to mimic phosphate groups in biological molecules. This allows it to inhibit metabolic enzymes by binding to their active sites. For example, fosfomycin, a phosphonic acid derivative, inhibits bacterial cell wall synthesis by inactivating the enzyme pyruvyl transferase .

Comparison with Similar Compounds

Uniqueness: Phosphonic acid, sodium salt is unique due to its diprotic nature and its ability to form stable complexes with metal ions. This makes it highly effective in applications such as water treatment and as a chelating agent .

Properties

IUPAC Name

sodium;phosphorous acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.H3O3P/c;1-4(2)3/h;1-3H/q+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVVJRSLPIWLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3NaO3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.986 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15475-67-9
Record name Phosphonic acid, sodium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015475679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, sodium salt (1:?)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, sodium salt (1:?)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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